molecular formula C22H17NO7 B4851000 4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate

4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate

Cat. No. B4851000
M. Wt: 407.4 g/mol
InChI Key: MPFMJJOOJDLXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves oxidative cleavage and condensation reactions. For instance, 2,3-diphenyl and other substituted furans can be oxidized with chromium trioxide in acetic acid to yield related phenyl benzoates, demonstrating a method that might be adapted for the synthesis of the target compound (Inukai et al., 1982).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. Compounds with similar structures to the target have been characterized to reveal planar and non-planar arrangements, indicative of the complex interplay between different functional groups (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving similar entities highlight the reactivity of acyl and furan groups. Functionalization and cyclization reactions, for instance, demonstrate the ability of these compounds to undergo transformations leading to new structures, providing insights into possible reactions for the target compound (Yıldırım & Ilhan, 1997).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points and solubility, are crucial for understanding their behavior in different environments. For example, the structural analysis of monofluorinated molecules provides information on hydrogen bonding and molecular conformation, which are essential for predicting the physical properties of the target compound (Burns & Hagaman, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, can be inferred from studies on related compounds. For instance, the reactivity of benzoyl- and acetylhydrazones with phenylisocyanate to form substituted oxadiazoles suggests potential reactivity paths for the target compound, highlighting its potential for further chemical modification (Awadallah, 2016).

Mechanism of Action

The mechanism of action for “4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate” is not specified in the sources I found. The mechanism of action would depend on the context in which this compound is used .

Safety and Hazards

Information on the safety and hazards of “4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate” is not available in the sources I found .

Future Directions

The future directions for research and applications of “4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate” are not specified in the sources I found .

properties

IUPAC Name

[4-[2-[2-(furan-2-carbonylamino)acetyl]oxyacetyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO7/c24-18(14-29-20(25)13-23-21(26)19-7-4-12-28-19)15-8-10-17(11-9-15)30-22(27)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFMJJOOJDLXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-({2-[(2-Furylcarbonyl)amino]acetyl}oxy)acetyl]phenyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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